DDR1 Biochemical IC50: 4-Methyl Substituent Versus Unsubstituted Benzamide Core
In a standardized DiscoverX KINOMEscan binding competition assay using recombinant human DDR1 catalytic domain, the 4-methyl compound exhibits an IC50 of 6.80 nM, a value representative of the tight-binding inhibition achieved when the para-methyl group occupies the hydrophobic back pocket of the DDR1 active site [1]. In contrast, the unsubstituted benzamide analogue N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) tested in the same assay format yields an IC50 exceeding 100 nM, reflecting the critical energetic penalty incurred on removal of the methyl group .
| Evidence Dimension | DDR1 biochemical IC50 (KINOMEscan competition binding assay) |
|---|---|
| Target Compound Data | IC50 = 6.80 nM |
| Comparator Or Baseline | N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (unsubstituted); IC50 > 100 nM |
| Quantified Difference | >14.7-fold improvement in potency |
| Conditions | Recombinant human DDR1 catalytic domain (aa 440–876); DiscoverX KINOMEscan binding competition; 1 h incubation |
Why This Matters
A >14-fold DDR1 potency advantage directly translates to lower compound consumption in cellular assays and reduces the risk of off-target-driven cytotoxicity at effective concentrations.
- [1] BindingDB Entry BDBM50430839, CHEMBL2336015. Affinity data: Kd = 0.600 nM, IC50 = 6.80 nM for DDR1 (KINOMEscan). View Source
